Diethyl N-(phenylcarbamothioyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(phenylcarbamothioyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group This compound is known for its unique chemical structure, which includes a phosphoramidate linkage (P-N) and a phenylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(phenylcarbamothioyl)phosphoramidate typically involves the reaction of diethyl phosphite with phenyl isothiocyanate in the presence of a base such as potassium tert-butoxide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature, resulting in high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Diethyl N-(phenylcarbamothioyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can modify the phenylcarbamothioyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoramidate oxides, while substitution reactions can produce various phosphoramidate derivatives .
Scientific Research Applications
Diethyl N-(phenylcarbamothioyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of protease inhibitors.
Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications
Mechanism of Action
The mechanism of action of diethyl N-(phenylcarbamothioyl)phosphoramidate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound’s ability to mimic natural substrates makes it a valuable tool in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Diethyl phenylcarbamothioyl phosphonate: Similar in structure but differs in the presence of a phosphonate group instead of a phosphoramidate group.
Phosphoarginine and phosphocreatine: Naturally occurring phosphoramidate compounds involved in energy storage in biological systems.
Uniqueness: Diethyl N-(phenylcarbamothioyl)phosphoramidate is unique due to its specific combination of a phosphoramidate linkage and a phenylcarbamothioyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
CAS No. |
65088-78-0 |
---|---|
Molecular Formula |
C11H17N2O3PS |
Molecular Weight |
288.31 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-phenylthiourea |
InChI |
InChI=1S/C11H17N2O3PS/c1-3-15-17(14,16-4-2)13-11(18)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,12,13,14,18) |
InChI Key |
UIJCQAWIPDUFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(=S)NC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.